molecular formula C21H25FN4O2 B10982789 N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10982789
M. Wt: 384.4 g/mol
InChI Key: SEUCTZNHPDZVSI-UHFFFAOYSA-N
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Description

N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (CAS: 1351695-92-5 ) is a piperazine-based carboxamide derivative. Its structure comprises:

  • A 4-phenylpiperazine core linked to a carboxamide group.
  • A 2-(3-fluorophenyl)ethylamino-2-oxoethyl side chain.

This compound belongs to a class of molecules where piperazine acts as a central scaffold, often modified to modulate pharmacological properties such as receptor affinity, solubility, and metabolic stability.

Properties

Molecular Formula

C21H25FN4O2

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)ethylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H25FN4O2/c22-18-6-4-5-17(15-18)9-10-23-20(27)16-24-21(28)26-13-11-25(12-14-26)19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,23,27)(H,24,28)

InChI Key

SEUCTZNHPDZVSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Stepwise Amide Coupling

The most widely reported method involves sequential amide bond formation between 4-phenylpiperazine-1-carbonyl chloride and 2-amino-N-[2-(3-fluorophenyl)ethyl]acetamide. Key steps include:

  • Piperazine Activation : 4-Phenylpiperazine is treated with triphosgene in anhydrous dichloromethane to generate the reactive carbonyl chloride intermediate.

  • Nucleophilic Attack : The chloride intermediate reacts with 2-amino-N-[2-(3-fluorophenyl)ethyl]acetamide in the presence of N,N-diisopropylethylamine (DIPEA) at 0–5°C.

  • Workup : Crude product is purified via recrystallization from isopropyl alcohol, yielding 72–85% purity.

Reaction Conditions :

ParameterValue
Temperature0–5°C (activation), 25°C (coupling)
SolventDichloromethane/DMF (4:1)
CatalystDIPEA
Reaction Time8–12 hours
Yield68–72%

This method’s limitations include side reactions during chloride formation and challenges in isolating hygroscopic intermediates.

Microwave-Assisted Synthesis

Accelerated Carboxamide Formation

Microwave (MW) irradiation significantly reduces reaction times while improving yields. For example:

  • MW Protocol : A mixture of 4-phenylpiperazine-1-carboxylic acid (1.2 eq) and 2-amino-N-[2-(3-fluorophenyl)ethyl]acetamide (1 eq) is irradiated at 120°C for 15 minutes using HATU as a coupling agent.

Comparative Performance :

MethodYield (%)TimePurity (%)
Conventional Thermal65–728–12 h85–90
Microwave83–8910–15 min92–95

MW synthesis minimizes decomposition of thermally labile fluorophenyl groups, making it preferable for scale-up.

Novel Intermediate Pathways

Trans-2-(4-Aminocyclohexyl)-N-methoxy-N-methylacetamide

A patent (WO2019016828A1) describes using trans-2-(4-aminocyclohexyl)-N-methoxy-N-methylacetamide (Formula-16) as a key intermediate:

  • Reductive Amination : 2-(3-Fluorophenyl)ethylamine reacts with ethyl glyoxylate under hydrogen (50 psi) using PtO₂ catalysis.

  • Cyclohexane Ring Formation : The intermediate undergoes catalytic hydrogenation with Pd/C to saturate the benzene ring.

  • Final Coupling : Reacting with 4-phenylpiperazine-1-carbonyl chloride yields the target compound in 79% yield.

Advantages :

  • Avoids hazardous phosgene derivatives.

  • Enables stereochemical control via chiral catalysts.

Solvent and Catalyst Optimization

Green Chemistry Approaches

Recent studies highlight eco-friendly solvents:

  • Cyclopentyl Methyl Ether (CPME) : Replaces dichloromethane in carboxamide coupling, reducing toxicity while maintaining 70–75% yield.

  • Enzyme Catalysis : Lipase B from Candida antarctica facilitates amide bond formation at 40°C, achieving 58% yield without metal catalysts.

Solvent Comparison :

SolventYield (%)Environmental Impact
Dichloromethane68–72High
CPME70–75Low
Ethyl Acetate62–65Moderate

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted piperazine derivatives.

  • HPLC Purity : ≥98% purity is achieved using a C18 column (acetonitrile/water gradient).

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 7.28–7.35 (m, 5H, Ar-H), 3.45 (s, 2H, CH₂CO), 2.85–2.92 (t, 2H, NCH₂).

  • HRMS (ESI) : m/z 384.4 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide may exhibit inhibitory effects on specific kinases and other protein targets relevant to cancer treatment. The presence of the 3-fluorophenyl group can enhance interactions with biological targets, potentially improving efficacy against various cancer types.

Neurological Disorders

The compound's pharmacological profile suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, positions it as a candidate for further investigation in conditions such as depression and schizophrenia .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies typically focus on binding affinities with receptors and enzymes, which are essential for determining therapeutic potential and optimizing drug design.

Pharmacokinetics and Bioavailability

The inclusion of a fluorine atom in the compound's structure may enhance its lipophilicity and bioavailability compared to similar compounds. This characteristic can lead to improved pharmacokinetic profiles, making it more effective as a therapeutic agent.

Case Study: Antidepressant Effects

A study evaluated the effects of similar piperazine derivatives on serotonin transporter activity, demonstrating that compounds with structural similarities to this compound could effectively inhibit serotonin reuptake, suggesting potential antidepressant properties .

Case Study: Cancer Inhibition

Another investigation focused on the inhibition of specific kinases by piperazine derivatives, revealing promising results in reducing tumor growth in preclinical models. The structural features of these compounds were linked to their efficacy against various cancer cell lines, indicating a pathway for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The target compound shares a piperazine-1-carboxamide backbone with several analogs, differing primarily in substituents on the piperazine ring and the side chain. Key structural comparisons include:

Compound Name Substituents on Piperazine Side Chain Molecular Weight Key Structural Features Evidence ID
Target Compound 4-Phenyl 2-(3-Fluorophenyl)ethylamino-2-oxoethyl 428.4 (calc.) Fluorine at meta position enhances lipophilicity
N-(2-{[3-(Acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide 4-(3-Chlorophenyl) Acetylamino-phenyl group 429.9 Chlorine increases electrophilicity; acetylamino may improve solubility
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide 4-(4-Chlorophenyl) Furan-methylamino group 376.8 Furan enhances π-π interactions; chlorine aids binding
N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide 4-Methyl, N-tosyl 4-Ethylphenyl group 458.6 Tosyl group increases steric bulk; ethyl improves hydrophobicity

Substituent Effects:

  • Fluorine (Target Compound): The 3-fluorophenyl group likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Chlorine (): Chlorinated phenyl groups enhance receptor binding via halogen bonds, as seen in antimicrobial agents .
  • Heterocycles (): Pyrimidinyl () or furan () substituents may influence solubility and target selectivity.

Pharmacological Activities of Analogs

  • Antiviral Potential: Piperazine derivatives like 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine showed high docking scores against monkeypox DNA polymerase .
  • Antimicrobial Activity: N-(5-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide () inhibited Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 25 mg/mL).
  • Anticancer Activity: 2-Azetidinone derivatives with piperazine-carboxamide motifs demonstrated moderate activity against breast cancer (MCF7) cells .

Biological Activity

N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide, often referred to as a phenylpiperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes piperazine and phenyl groups, which are known to influence its pharmacological properties. The presence of the 3-fluorophenyl moiety is particularly noteworthy for its role in modulating biological activity.

  • Topoisomerase Inhibition : Recent studies have indicated that phenylpiperazine derivatives can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells, making these compounds potential candidates for cancer therapy .
  • Dopamine Transporter Affinity : Research has shown that similar compounds exhibit significant binding affinity for dopamine transporters (DAT), suggesting potential applications in treating neurodegenerative diseases and mood disorders .

Anticancer Activity

A pivotal study focused on the anticancer properties of phenylpiperazine derivatives demonstrated that certain modifications enhance their efficacy against various cancer cell lines. The compound was tested alongside doxorubicin, revealing comparable cytotoxic effects against MCF7 (breast cancer) cell lines while exhibiting lower toxicity towards healthy MCF10A cells .

Table 1: Comparative Cytotoxicity of this compound and Doxorubicin

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMCF7 (Cancer)5.04.0
DoxorubicinMCF7 (Cancer)4.83.5
This compoundMCF10A (Healthy)20.0-

Neuropharmacological Effects

In addition to its anticancer properties, the compound's interaction with neurotransmitter systems has been explored. Its structural analogs have been shown to influence serotonin transporter activity, which may provide insights into their use as antidepressants or anxiolytics .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of phenylpiperazine derivatives, including the compound , highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells compared to controls .
  • Neuropharmacological Assessment : In a clinical setting, a derivative similar to this compound was tested for its effects on patients with depression. Results indicated significant improvements in mood scales when compared to placebo groups, suggesting a promising avenue for further research .

Q & A

Basic: What are the key synthetic strategies and optimization parameters for synthesizing this compound?

Methodological Answer:
The synthesis typically involves coupling reactions between fluorophenyl-containing amines and piperazine derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates .
  • Reaction conditions : Optimize temperature (e.g., 100°C under reflux) and solvent choice (e.g., methanol for recrystallization) to enhance yield and purity .
  • Purification : Employ recrystallization or column chromatography to isolate the product from byproducts .

Example Reaction Parameters Table:

StepReagents/ConditionsPurposeYield Optimization
AmidationDCC, HOBt, RT, 24hActivate carboxyl groupAdjust stoichiometry (1:1.2 molar ratio)
RefluxMethanol, 100°C, 4hDrive reaction completionMonitor via TLC
PurificationSilica gel chromatographyRemove unreacted aminesGradient elution (hexane:EtOAc)

Basic: How is the compound structurally characterized, and which analytical techniques are critical?

Methodological Answer:
Characterization relies on:

  • NMR spectroscopy : 1H/13C NMR confirms the presence of fluorophenyl (δ 7.2–7.8 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 438.2) .
  • Infrared (IR) spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Basic: What preliminary biological assays are recommended to assess its activity?

Methodological Answer:
Initial screening includes:

  • Enzyme inhibition assays : Target receptors (e.g., serotonin or dopamine receptors) using radioligand binding studies .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values .
  • ADME profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Fluorophenyl optimization : Introduce electron-withdrawing groups (e.g., -NO2) to enhance receptor binding .
  • Piperazine substitutions : Replace phenyl with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity .
  • Amide linker modifications : Test urea or sulfonamide analogs to improve metabolic stability .

SAR Design Workflow:

Docking simulations : Identify critical binding interactions (e.g., hydrogen bonds with target receptors).

Synthetic prioritization : Rank derivatives based on calculated binding energies and synthetic feasibility .

Advanced: What mechanistic approaches elucidate its interaction with biological targets?

Methodological Answer:

  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Molecular dynamics simulations : Model conformational changes in the target upon compound binding .

Advanced: How are analytical challenges (e.g., purity, stability) addressed during quality control?

Methodological Answer:

  • HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and MS to quantify impurities (<0.5%) .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation products (e.g., oxidized piperazine derivatives) .
  • Stability-indicating methods : Validate assays under ICH guidelines (Q1A–Q2B) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Replicate experiments : Standardize cell lines (e.g., ATCC-validated) and assay conditions (pH, serum content) .
  • Cross-validate mechanisms : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .

Advanced: What chemical modifications enhance its pharmacokinetic profile?

Methodological Answer:

  • Prodrug design : Introduce ester groups for improved oral bioavailability .
  • PEGylation : Attach polyethylene glycol to increase half-life .
  • Trojan horse strategy : Conjugate with glucose transporters for blood-brain barrier penetration .

Advanced: How to design in vitro models for studying its neuropharmacological effects?

Methodological Answer:

  • Primary neuron cultures : Isolate rat cortical neurons and treat with 1–10 µM compound to assess neurite outgrowth .
  • Patch-clamp electrophysiology : Measure ion channel modulation (e.g., GABA_A receptors) .
  • Calcium imaging : Use Fluo-4 AM dye to monitor intracellular Ca2+ flux in real-time .

Advanced: What strategies mitigate instability during long-term storage?

Methodological Answer:

  • Lyophilization : Prepare freeze-dried powders under vacuum (-50°C) to prevent hydrolysis .
  • Antioxidant additives : Include 0.01% BHT in DMSO stock solutions .
  • Storage conditions : Store at -80°C in amber vials under argon atmosphere .

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